molecular formula C16H12O4 B137841 6-Hydroxy-3'-methoxyflavone CAS No. 140439-35-6

6-Hydroxy-3'-methoxyflavone

Cat. No.: B137841
CAS No.: 140439-35-6
M. Wt: 268.26 g/mol
InChI Key: JTOPPXPJVKFGSW-UHFFFAOYSA-N
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Description

6-Hydroxy-3’-methoxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 3’ position on the flavone backbone. Flavonoids, including 6-Hydroxy-3’-methoxyflavone, are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3’-methoxyflavone can be achieved through several synthetic routes. One common method involves the use of flavone as a starting material. The hydroxylation at the 6th position and methoxylation at the 3’ position can be introduced through specific reagents and catalysts. For instance, hydroxylation can be achieved using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. Methoxylation can be carried out using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of 6-Hydroxy-3’-methoxyflavone may involve biotransformation processes using microorganisms. Certain strains of entomopathogenic fungi have been shown to catalyze the hydroxylation and methoxylation of flavones, leading to the production of methoxyflavones . This biotransformation process is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone to flavanone derivatives.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted flavone derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.

    Medicine: Due to its anticancer properties, 6-Hydroxy-3’-methoxyflavone is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of cancer cells in vitro.

    Industry: The compound can be used in the development of nutraceuticals and functional foods due to its health-promoting properties

Mechanism of Action

The mechanism of action of 6-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Hydroxy-3’-methoxyflavone can be compared with other similar flavonoid compounds, such as:

    3-Hydroxy-6-methoxyflavone: Similar in structure but with different positions of hydroxyl and methoxy groups.

    5-Hydroxy-6-methoxyflavone: Another flavone with hydroxyl and methoxy groups at different positions.

    7-Hydroxy-3’-methoxyflavone: Similar structure with hydroxyl and methoxy groups at different positions.

The uniqueness of 6-Hydroxy-3’-methoxyflavone lies in its specific substitution pattern, which contributes to its distinct biological activities and properties .

Properties

IUPAC Name

6-hydroxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOPPXPJVKFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350268
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140439-35-6
Record name 6-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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